N-methylpentafluorobenzamide
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Overview
Description
N-methylpentafluorobenzamide: is a chemical compound with the molecular formula C8H4F5NO It is a derivative of benzamide where the benzene ring is substituted with five fluorine atoms and the amide nitrogen is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylpentafluorobenzamide can be synthesized through the direct condensation of pentafluorobenzoic acid and methylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . Another method involves the reaction of pentafluorobenzoyl chloride with methylamine in the presence of a base .
Industrial Production Methods: Industrial production of benzamide, pentafluoro-N-methyl- often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylpentafluorobenzamide can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often requiring a catalyst or a base.
Major Products:
Oxidation: N-oxides of benzamide, pentafluoro-N-methyl-.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methylpentafluorobenzamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: This compound has been studied for its potential biological activities, including antibacterial and antifungal properties . It is also investigated for its role in drug design and development due to its ability to interact with biological targets.
Industry: In the industrial sector, benzamide, pentafluoro-N-methyl- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of benzamide, pentafluoro-N-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been shown to inhibit certain proteases by binding to their active sites . The exact pathways and targets can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Benzamide: The parent compound, lacking the fluorine substitutions and methylation.
Pentafluorobenzamide: Similar structure but without the N-methyl group.
N-Methylbenzamide: Lacks the fluorine substitutions on the benzene ring.
Uniqueness: N-methylpentafluorobenzamide is unique due to the presence of both the pentafluoro substitution on the benzene ring and the N-methyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c1-14-8(15)2-3(9)5(11)7(13)6(12)4(2)10/h1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQNFZYJRSIRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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